Cyclohexadecane

Description

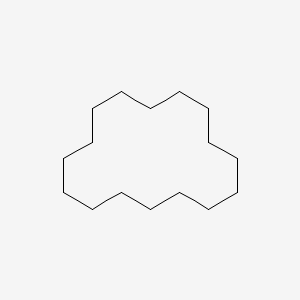

Structure

3D Structure

Properties

CAS No. |

295-65-8 |

|---|---|

Molecular Formula |

C16H32 |

Molecular Weight |

224.42 g/mol |

IUPAC Name |

cyclohexadecane |

InChI |

InChI=1S/C16H32/c1-2-4-6-8-10-12-14-16-15-13-11-9-7-5-3-1/h1-16H2 |

InChI Key |

JJWIOXUMXIOXQN-UHFFFAOYSA-N |

SMILES |

C1CCCCCCCCCCCCCCC1 |

Canonical SMILES |

C1CCCCCCCCCCCCCCC1 |

Other CAS No. |

295-65-8 |

Origin of Product |

United States |

Foundational & Exploratory

Cyclohexadecane CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of cyclohexadecane (CAS No. 295-65-8), a 16-carbon cyclic alkane. It details the compound's molecular structure, physicochemical properties, and established synthesis protocols. Furthermore, this document outlines a typical experimental and computational workflow for the conformational analysis of macrocycles like this compound, a critical aspect in understanding their biological activity and material properties. This guide is intended to serve as a comprehensive resource for professionals in research, chemical synthesis, and drug development.

Compound Identification and Molecular Structure

This compound is a saturated macrocyclic hydrocarbon. Its fundamental details are summarized below.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 295-65-8[1] |

| Molecular Formula | C₁₆H₃₂[1] |

| Molecular Weight | 224.42 g/mol [1] |

| SMILES | C1CCCCCCCCCCCCCCC1[1] |

| InChI Key | JJWIOXUMXIOXQN-UHFFFAOYSA-N[1] |

The molecular structure of this compound consists of a 16-membered ring of methylene (-CH₂-) groups.

Physicochemical Properties

This compound is a white, waxy solid at room temperature.[2] It is a non-polar compound, making it insoluble in water but soluble in many organic solvents.[2] The quantitative physicochemical properties are presented in the table below. Note that reported values, particularly for melting point, can vary in the literature due to differences in purity and analytical methods.

| Property | Value | Source(s) |

| Melting Point | 60.7–61.9 °C (333.8–335.0 K) | [3] |

| 62.1 °C | [4][5] | |

| 333.7 K (60.55 °C) | [6] | |

| Boiling Point | 319 °C (592 K) | [3] |

| 318.7 °C at 760 mmHg | [5] | |

| Density | 0.790 g/cm³ | [3] |

| 0.79 g/cm³ | [5] | |

| Flash Point | 136.2 °C | [4][5] |

| Vapor Pressure | 0.000664 mmHg at 25 °C | [4][5] |

Experimental Protocols: Synthesis of this compound

The synthesis of large-ring cycloalkanes like this compound is challenged by competing intermolecular polymerization reactions. Therefore, established methods often involve a two-step process: first, a cyclization reaction to form a cyclic precursor, followed by a reduction to the corresponding alkane. The Acyloin condensation followed by a Clemmensen reduction is a classic and effective route.

Step 1: Acyloin Condensation of Diethyl Hexadecanedioate

This intramolecular condensation of a long-chain diester forms the α-hydroxy ketone, cyclohexadecanoin. The reaction is typically performed in the presence of metallic sodium in an aprotic solvent. To favor intramolecular cyclization over intermolecular polymerization, the Ziegler-Ruggli high-dilution principle is employed.[4][5] This involves the slow addition of the diester to the reaction mixture.

Materials:

-

Diethyl hexadecanedioate

-

Sodium metal, finely dispersed

-

Anhydrous xylene (or toluene)

-

Chlorotrimethylsilane (TMS-Cl) - optional, but recommended for higher yields

-

Hydrochloric acid, dilute

-

Diethyl ether

-

Anhydrous magnesium sulfate

Protocol:

-

Set up a reaction vessel for an inert atmosphere reaction (e.g., a three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere).

-

Add finely dispersed sodium metal to anhydrous xylene in the reaction flask. Heat the mixture to reflux to maintain the sodium in a molten, highly reactive state.

-

Dissolve diethyl hexadecanedioate in a large volume of anhydrous xylene.

-

Using a syringe pump, add the diester solution very slowly (e.g., over 8-12 hours) to the refluxing sodium dispersion with vigorous stirring. The slow addition is critical to maintain high dilution conditions.

-

After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature. Cautiously add ethanol to quench any unreacted sodium, followed by a slow addition of water.

-

Acidify the mixture with dilute hydrochloric acid. The acyloin product will be in the organic layer.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude cyclohexadecanoin can be purified by vacuum distillation or chromatography.

Step 2: Clemmensen Reduction of Cyclohexadecanoin

This reaction reduces the ketone and alcohol functionalities of the acyloin to a methylene group, yielding the final product, this compound. The classic Clemmensen reduction uses zinc amalgam and concentrated hydrochloric acid.[7][8][9]

Materials:

-

Cyclohexadecanoin (from Step 1)

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid

-

Toluene

-

Sodium bicarbonate solution

-

Hexane

-

Anhydrous sodium sulfate

Protocol:

-

Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercury(II) chloride for 10 minutes, then decanting the solution and washing the solid with water.

-

In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, toluene, and the crude cyclohexadecanoin.

-

Heat the mixture to a vigorous reflux with stirring. Additional portions of concentrated HCl may need to be added during the reaction (e.g., every 4-6 hours) to maintain a strongly acidic environment.

-

Continue the reflux for 24-48 hours, or until TLC or GC analysis indicates the disappearance of the starting material.

-

After cooling, separate the organic layer. Extract the aqueous layer with hexane.

-

Combine the organic layers and wash them carefully with water, then with a saturated sodium bicarbonate solution until neutral, and finally with brine.

-

Dry the organic solution over anhydrous sodium sulfate.

-

Filter and remove the solvent by rotary evaporation.

-

The resulting crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or acetone to yield the pure product.

Experimental and Computational Workflow

This compound, as a large, flexible macrocycle, exists as an ensemble of different conformations. Understanding this conformational landscape is crucial for predicting its properties. Below is a typical workflow for the conformational analysis of such molecules, combining computational and experimental methods.

Workflow Description:

-

Input Structure: The process begins with a 2D representation of this compound, such as its SMILES string.

-

Initial 3D Conformer Generation: A computational program generates an initial low-energy 3D structure.

-

Molecular Dynamics (MD) Simulation: The molecule is subjected to a high-temperature MD simulation. This provides enough thermal energy for the molecule to overcome rotational barriers and explore a wide range of possible conformations.[10][11]

-

Conformational Clustering: The trajectory from the MD simulation, which contains thousands of structures, is analyzed. Similar structures are grouped together into clusters.

-

Energy Minimization & Ranking: A representative structure from each cluster is selected and its geometry is optimized to find the nearest local energy minimum. These minimized conformers are then ranked by their relative energies.

-

Property Calculation: For the low-energy conformers, properties that can be measured experimentally, such as Nuclear Overhauser Effect (NOE) distances, are calculated.

-

Comparison & Refinement: The calculated properties are compared against experimental data (e.g., from 2D NMR). If there are discrepancies, the simulation parameters may be refined, and the process repeated. This iterative comparison leads to a final, validated ensemble of conformations that accurately represents the behavior of this compound in solution.

References

- 1. This compound | C16H32 | CID 67526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bspublications.net [bspublications.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. High dilution principle - Wikipedia [en.wikipedia.org]

- 5. Investigation of the origin and synthetic application of the pseudodilution effect for Pd-catalyzed macrocyclisations in concentrated solutions with i ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41020J [pubs.rsc.org]

- 6. Ruzicka Large Ring Synthesis [drugfuture.com]

- 7. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 8. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 9. Clemmensen Reduction [organic-chemistry.org]

- 10. Addressing Challenges of Macrocyclic Conformational Sampling in Polar and Apolar Solvents: Lessons for Chameleonicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MacroConf – dataset & workflows to assess cyclic peptide solution structures - Digital Discovery (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Thermodynamic Properties and Phase Transitions of Cyclohexadecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexadecane (C16H32), a cyclic alkane with a sixteen-carbon ring, is a compound of significant interest in various fields of research and industrial applications. Its well-defined molecular structure and predictable thermodynamic behavior make it an excellent model compound for studying the properties of larger cyclic hydrocarbons.[1] In the pharmaceutical and materials science sectors, understanding the phase behavior and thermodynamic properties of such molecules is crucial for applications ranging from drug delivery systems to the formulation of lubricants and phase-change materials. This technical guide provides a comprehensive overview of the thermodynamic properties and phase transitions of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its phase behavior and analytical workflows.

Thermodynamic Properties of this compound

The thermodynamic properties of this compound have been determined through various experimental techniques, providing a solid foundation for its use in scientific research. The key thermodynamic parameters are summarized in the tables below.

Table 1: Phase Transition Temperatures and Enthalpies

| Property | Value | Units | Method | Reference |

| Melting Point (Tfus) | 333.7 | K | DSC | Drotloff and Moller, 1987[2] |

| 332 | K | - | Björnstad, Borgen, et al., 1975[2] | |

| Boiling Point (Tboil) at reduced pressure (0.001 bar) | 368.7 | K | - | Weast and Grasselli, 1989[2] |

| Enthalpy of Fusion (ΔfusH) | 4.18 | kJ/mol | AC | Björnstad, Borgen, et al., 1975[2] |

| Enthalpy of Crystal 2 to Crystal 1 Transition | - | - | - | - |

| Enthalpy of Crystal 3 to Crystal 2 Transition | - | - | - | - |

Note: DSC - Differential Scanning Calorimetry; AC - Adiabatic Calorimetry. More specific data on solid-solid transition enthalpies are available through specialized databases but are not consistently reported in readily accessible literature.

Table 2: Entropy of Fusion

| Entropy of Fusion (ΔfusS) | Temperature (K) | Units | Method | Reference |

| 69.42 | 271.2 | J/mol·K | CAL | Björnstad, Borgen, et al., 1975[2] |

| 4.43 | 283.2 | J/mol·K | CAL | Björnstad, Borgen, et al., 1975[2] |

| 12.59 | 332.2 | J/mol·K | CAL | Björnstad, Borgen, et al., 1975[2] |

Note: CAL - Calorimetry.

Table 3: Other Physical and Thermodynamic Properties

| Property | Value | Units |

| Molecular Weight | 224.4253 | g/mol [2] |

| Chemical Formula | C16H32 | -[2] |

| CAS Registry Number | 295-65-8 | -[2] |

Phase Transitions of this compound

This compound exhibits a series of phase transitions as a function of temperature, including multiple solid-state polymorphs before melting into an isotropic liquid. The existence of these solid-solid transitions is a key characteristic of larger cycloalkanes and is attributed to changes in conformational ordering and molecular packing in the crystal lattice.

The NIST/TRC Web Thermo Tables indicate the presence of at least three crystal forms (Crystal 1, Crystal 2, and Crystal 3) for this compound, with corresponding phase transitions.[3] These transitions are endothermic events that occur at specific temperatures below the final melting point. The presence of multiple solid phases can significantly influence the material's physical properties, such as its density, heat capacity, and mechanical strength.

The following diagram illustrates the logical progression of phase transitions in this compound upon heating.

Experimental Protocols

The determination of the thermodynamic properties of this compound relies on precise calorimetric and analytical techniques. The following sections describe the general methodologies employed in the key experiments cited in the literature.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

Objective: To determine the temperatures and enthalpies of phase transitions (solid-solid and solid-liquid).

General Protocol:

-

Sample Preparation: A small, accurately weighed sample of high-purity this compound (typically 1-10 mg) is hermetically sealed in an aluminum or other inert crucible. An empty, sealed crucible is used as a reference.

-

Instrumentation: A heat-flux or power-compensation DSC instrument is used. The instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium, zinc).

-

Experimental Conditions:

-

The sample and reference are placed in the DSC cell.

-

An inert purge gas (e.g., nitrogen or argon) is passed through the cell to create a stable thermal environment.

-

A controlled temperature program is initiated, typically involving a cooling ramp to a low temperature, followed by a controlled heating ramp through the temperature range of the expected phase transitions. A typical heating rate for such studies is 10 K/min.

-

-

Data Analysis: The DSC thermogram plots the differential heat flow against temperature. Endothermic events, such as solid-solid transitions and melting, appear as peaks. The onset temperature of the peak is taken as the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition.

Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of a substance as a function of temperature.

Objective: To obtain precise heat capacity data and to determine the enthalpy of fusion from the heat capacity curve.

General Protocol:

-

Sample Preparation: A larger, accurately weighed sample of high-purity this compound is placed in a sealed calorimeter vessel.

-

Instrumentation: The calorimeter vessel is suspended within an adiabatic shield in a high-vacuum environment. The temperature of the shield is controlled to precisely match the temperature of the calorimeter vessel at all times, thereby minimizing heat exchange with the surroundings.

-

Experimental Conditions:

-

A known quantity of electrical energy is supplied to a heater within the calorimeter vessel, causing a small, incremental increase in the sample's temperature.

-

The temperature of the sample is measured with high precision using a platinum resistance thermometer.

-

The temperature of the adiabatic shield is continuously adjusted to match the calorimeter temperature.

-

-

Data Analysis: The heat capacity of the sample is calculated from the amount of energy supplied and the resulting temperature rise. By making a series of such measurements over a wide temperature range, a detailed heat capacity curve can be constructed. The enthalpy of fusion is determined by integrating the heat capacity curve through the melting transition.

The following diagram illustrates a generalized workflow for the experimental determination of the thermodynamic properties of a solid organic compound like this compound.

Conclusion

The thermodynamic properties and phase transitions of this compound are well-characterized, making it a valuable compound for both fundamental research and practical applications. The existence of multiple solid-state polymorphs highlights the complex conformational and packing behavior of large cycloalkanes. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this compound and related compounds. A thorough understanding of these properties is essential for controlling the physical state and performance of materials in which this compound or similar molecules are a key component.

References

Cyclohexadecane in the Biological Realm: A Technical Guide to Its Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the natural sources and occurrences of cyclohexadecane, a 16-carbon cyclic alkane, in various organisms. While its presence is reported in a range of plant and microbial species, quantitative data remains limited. This document synthesizes the available qualitative and quantitative information, details relevant experimental protocols for extraction and identification, and explores its potential biological roles, including as a semiochemical. Due to the nascent stage of research into this specific compound, this guide also highlights significant knowledge gaps, particularly concerning its biosynthetic and signaling pathways, to guide future research endeavors.

Introduction

This compound ((CH₂)₁₆) is a saturated cyclic hydrocarbon. While synthetic routes for its production are established, its natural occurrence in organisms has drawn interest from researchers in fields ranging from chemical ecology to natural product chemistry. As a lipophilic molecule, it is often found as a component of essential oils and cuticular waxes. Understanding its natural distribution, concentration, and biological function is crucial for exploring its potential applications, including in drug development, agriculture, and as a biomarker. This guide aims to consolidate the current scientific knowledge on the natural occurrence of this compound.

Natural Sources and Occurrence of this compound

This compound has been identified as a volatile or semi-volatile compound in a variety of organisms, spanning the plant and microbial kingdoms. Its presence is often detected through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of essential oils or solvent extracts.

Occurrence in Plant Species

This compound has been reported in several plant families. The compound is typically isolated from the essential oils of leaves, rhizomes, or flowers. A summary of plant sources is provided in Table 1.

Occurrence in Microorganisms

The microbial world, particularly soil-dwelling bacteria, represents another source of cyclic alkanes. Actinomycetes, a phylum of Gram-positive bacteria known for producing a vast array of secondary metabolites, have been identified as producers of this compound-related compounds.

Table 1: Natural Occurrence of this compound in Organisms

| Kingdom | Phylum/Division | Species | Organ/Part | Method of Detection | Quantitative Data | Citation(s) |

| Plantae | Magnoliophyta | Saussurea involucrata | Not Specified | Not Specified | Not Reported | [1] |

| Plantae | Magnoliophyta | Acorus calamus | Rhizome | GC-MS | Not Reported | [1] |

| Plantae | Magnoliophyta | Berberis asiatica | Not Specified | Not Specified | Not Reported | |

| Plantae | Magnoliophyta | Trixis vauthieri | Leaves | NMR | Not Reported | |

| Plantae | Magnoliophyta | Houttuynia cordata | Not Specified | GC-MS | Not Reported | |

| Plantae | Magnoliophyta | Panax ginseng | Not Specified | GC-MS | Not Reported | |

| Plantae | Magnoliophyta | Prunus persica | Not Specified | Not Specified | Not Reported | |

| Bacteria | Actinomycetota | Actinomycetes isolate AIA29 | Rhizospheric Soil Isolate | GC-MS | 2.64% (as Cyclohexadecanene) | [2] |

Note: The study on Actinomycetes identified Cyclohexadecanene, a related unsaturated analog, not this compound. This highlights the limited quantitative data available for this compound itself.

Biosynthesis of Cyclic Alkanes

The precise biosynthetic pathway for this compound in the identified organisms has not been elucidated. However, general pathways for the biosynthesis of alkanes in microorganisms, particularly cyanobacteria, have been described and may offer a hypothetical model. This process typically starts from intermediates in the fatty acid metabolism.

A proposed general pathway involves two key enzymatic steps:

-

Reduction of an Acyl-ACP: An acyl-acyl carrier protein (acyl-ACP) is reduced to a fatty aldehyde by an acyl-ACP reductase (AAR).

-

Decarbonylation: An aldehyde-deformylating oxygenase (ADO) then converts the fatty aldehyde into an alkane with one less carbon atom.

For the formation of a cyclic alkane like this compound, it is hypothesized that a C16 cyclic fatty acid precursor would be required. The origin of such a precursor is currently unknown.

Caption: A generalized and hypothetical pathway for alkane biosynthesis in microorganisms.

Experimental Protocols

The identification and quantification of this compound in biological samples predominantly rely on chromatographic techniques, especially Gas Chromatography-Mass Spectrometry (GC-MS). The following sections outline a representative workflow for the analysis of cyclic alkanes from plant material.

Extraction of Volatile Compounds: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free technique ideal for the extraction of volatile and semi-volatile compounds from a sample's headspace.

Protocol:

-

Sample Preparation:

-

Fresh plant material (e.g., 1-2 grams of leaves or finely chopped rhizomes) is placed in a 20 mL headspace vial.

-

The vial is hermetically sealed with a PTFE/silicone septum cap.

-

An internal standard (e.g., a known concentration of a C15 or C17 cycloalkane) can be added for quantitative analysis.

-

-

Equilibration:

-

The vial is incubated at a controlled temperature (e.g., 60 °C) for a set period (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace. Agitation may be used to facilitate this process.

-

-

Extraction:

-

A pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) is exposed to the headspace of the vial through the septum.

-

The extraction is carried out for a defined time (e.g., 30-60 minutes) at the same incubation temperature.

-

-

Desorption:

-

The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of a GC-MS system for thermal desorption of the analytes onto the analytical column.

-

Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates the extracted compounds and provides mass spectra for their identification.

Representative GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890B or similar.

-

Column: HP-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C (in splitless mode for SPME).

-

Oven Temperature Program:

-

Initial temperature of 60 °C, hold for 2 minutes.

-

Ramp at 5 °C/min to 200 °C.

-

Ramp at 10 °C/min to 280 °C, hold for 5 minutes.

-

-

Mass Spectrometer: Agilent 5977A or similar.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Scan Range: m/z 40-550.

-

Identification: Compounds are identified by comparing their mass spectra with reference spectra in libraries (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

-

Quantification: The concentration of this compound can be determined by creating a calibration curve using a certified standard and relating the peak area of the analyte to that of the internal standard.

Caption: Experimental workflow for the analysis of this compound from biological samples.

Potential Biological Role as a Semiochemical

While no specific signaling pathway involving this compound has been identified, its nature as a hydrocarbon suggests a potential role as a semiochemical. Semiochemicals are signaling molecules used for communication between organisms. Cuticular hydrocarbons (CHCs) in insects, for example, are crucial for preventing desiccation and also serve as pheromones for mate recognition and aggregation.

The general model for chemical communication involves:

-

Sender: An organism releases the chemical signal.

-

Signal: The semiochemical (e.g., this compound) travels through the environment.

-

Receiver: Another organism detects the signal via specialized chemoreceptors (e.g., on antennae).

-

Response: The signal elicits a specific behavioral or physiological response in the receiver.

Given that this compound is a relatively large and non-polar molecule, it would likely function as a close-range or contact pheromone if it is indeed a semiochemical.

Caption: A general model of semiochemical-mediated communication in organisms.

Conclusion and Future Directions

The presence of this compound in various plant and microbial species has been qualitatively established. However, this technical guide highlights a significant lack of quantitative data and a complete absence of information regarding its specific biosynthetic and signaling pathways. The potential for this compound to act as a semiochemical is inferred from its chemical properties and the known functions of similar compounds in insects, but this role has yet to be experimentally verified.

Future research should focus on:

-

Quantitative Analysis: Systematic screening and quantification of this compound in a wider range of organisms.

-

Biosynthesis Studies: Utilizing transcriptomics, proteomics, and gene-knockout experiments in producer organisms (like Actinomycetes) to identify the enzymes responsible for its synthesis.

-

Bioactivity and Signaling: Performing electrophysiological and behavioral assays to determine if this compound elicits responses in other organisms, which would be the first step in uncovering any potential signaling roles.

Addressing these research gaps will be essential to fully understand the biological significance of this compound and to unlock its potential for biotechnological and pharmaceutical applications.

References

Synthesis of High-Purity Cyclohexadecane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for producing high-purity cyclohexadecane, a macrocyclic alkane with applications in pharmaceutical research and drug delivery systems. This document details two robust synthetic routes, outlines purification methodologies, and provides protocols for assessing the purity of the final product. All quantitative data is summarized for comparative analysis, and key experimental procedures are described in detail.

Introduction

This compound (C₁₆H₃₂) is a saturated sixteen-membered hydrocarbon ring. Its unique physical and chemical properties, including its conformational flexibility and lipophilicity, make it a molecule of interest in the development of novel drug delivery systems and as a reference standard in analytical chemistry. The synthesis of high-purity this compound is essential for these applications to ensure reproducibility and to meet stringent regulatory requirements. This guide explores two effective multi-step synthesis pathways to obtain this macrocycle with high purity.

Synthesis Pathways

Two principal pathways for the synthesis of this compound are detailed below:

-

Pathway 1: Ring Expansion of Cyclododecanone followed by Reduction. This pathway commences with the commercially available cyclododecanone and involves a ring expansion to form cyclohexadecanone, which is subsequently reduced to the final product.

-

Pathway 2: Intramolecular Acyloin Condensation followed by Reduction. This route utilizes a long-chain dicarboxylic acid ester which undergoes an intramolecular cyclization to form a cyclic acyloin, followed by reduction to yield this compound.

Pathway 1: From Cyclododecanone

This synthetic approach leverages the readily available 12-membered ring of cyclododecanone and expands it to the desired 16-membered ring.

Logical Flow of Pathway 1

Solubility of Cyclohexadecane in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cyclohexadecane in common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide presents qualitative solubility information based on established chemical principles and available data for structurally similar compounds. Furthermore, a detailed experimental protocol for determining the solubility of a solid compound like this compound is provided, enabling researchers to generate precise quantitative data as needed.

Core Concepts: Understanding this compound Solubility

This compound (C₁₆H₃₂) is a large, nonpolar, cyclic alkane. Its solubility is primarily governed by the principle of "like dissolves like," which dictates that nonpolar solutes tend to dissolve in nonpolar solvents, while polar solutes dissolve in polar solvents. The dissolution process involves overcoming intermolecular forces in both the solute and the solvent to form new solute-solvent interactions.

For this compound, a solid at room temperature, the energy required to break the crystal lattice forces must be compensated by the energy released through its interaction with the solvent molecules.

Key Factors Influencing Solubility:

-

Polarity: As a nonpolar hydrocarbon, this compound exhibits poor solubility in polar solvents like water but is readily soluble in nonpolar organic solvents.

-

Molecular Size: Generally, for alkanes, solubility in a given solvent decreases as the molecular weight and carbon chain length increase.

-

Temperature: The solubility of solids in liquids typically increases with temperature.

Qualitative Solubility of this compound

Based on available literature and chemical principles, the solubility of this compound in various common organic solvents can be summarized as follows:

| Solvent Class | Common Solvents | Expected Solubility of this compound |

| Nonpolar Solvents | ||

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble |

| Halogenated Solvents | Chloroform | Soluble |

| Alkanes | Hexane, Heptane | Soluble |

| Ethers | Diethyl ether | Soluble |

| Polar Aprotic Solvents | ||

| Ketones | Acetone | Sparingly to Slightly Soluble |

| Esters | Ethyl acetate | Sparingly to Slightly Soluble |

| Polar Protic Solvents | ||

| Alcohols | Ethanol, Methanol | Slightly Soluble to Insoluble |

| Water | Water | Insoluble |

Quantitative Solubility Data (Proxy Data)

Solubility of n-Hexadecane in Various Solvents:

| Solvent | Temperature (°C) | Solubility |

| Ethanol | Hot | Slightly Soluble |

| Ether | Room Temperature | Soluble/Miscible |

| Chloroform | Room Temperature | Soluble/Miscible |

| Carbon Tetrachloride | Room Temperature | Soluble/Miscible |

| Water | 25 | Insoluble |

Note: "Soluble" and "miscible" are qualitative terms found in the literature for n-hexadecane. For precise quantitative analysis, experimental determination is necessary.

Experimental Protocol: Determination of Solid-Liquid Solubility by the Static Equilibrium (Shake-Flask) Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid in a liquid.[1]

1. Materials and Equipment:

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance

-

Thermostatic shaker bath or incubator

-

Screw-cap glass vials or flasks

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID, High-Performance Liquid Chromatography - HPLC)

2. Procedure:

-

Preparation of Supersaturated Mixtures: Add an excess amount of solid this compound to a series of screw-cap vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired experimental temperature. Agitate the vials for a prolonged period (typically 24-72 hours) to ensure that solid-liquid equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After the equilibration period, stop the agitation and allow the vials to rest in the thermostatic bath for at least 24 hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter directly into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Sample Analysis:

-

Gravimetric Analysis: For non-volatile solutes and volatile solvents, the solvent in the volumetric flask can be evaporated under controlled conditions, and the mass of the remaining solute can be determined by weighing.

-

Chromatographic Analysis: For a more universal approach, the filtered solution is diluted to a known volume. The concentration of this compound in the diluted sample is then determined using a suitable and validated analytical method, such as GC-FID. A calibration curve prepared with standard solutions of this compound in the same solvent is used for quantification.

-

-

Calculation of Solubility: The solubility is calculated from the concentration of the saturated solution and is typically expressed in units such as grams of solute per 100 grams of solvent ( g/100g ), molarity (mol/L), or mole fraction.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Caption: Workflow for the determination of this compound solubility.

References

Spectroscopic Analysis of Cyclohexadecane: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Cyclohexadecane (C₁₆H₃₂), a saturated cyclic hydrocarbon. Intended for researchers, scientists, and professionals in drug development, this document details the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics of this macrocycle. The information presented is crucial for the identification, characterization, and quality control of this compound in various scientific applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the high degree of symmetry in the this compound molecule, where all methylene (-CH₂-) groups are chemically equivalent, the ¹H and ¹³C NMR spectra are remarkably simple, each exhibiting a single resonance signal.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by a single peak, indicating that all 32 protons are in identical chemical environments.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | Singlet | 32H | -CH₂- |

¹³C NMR Data

Similarly, the carbon-13 NMR spectrum shows a single signal, confirming the equivalence of all 16 carbon atoms in the ring structure.

| Chemical Shift (ppm) | Assignment |

| ~27-29 | -CH₂- |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that is typical for large cycloalkanes. The molecular ion peak is generally observable, and the fragmentation is dominated by the loss of small alkyl chains and the formation of stable carbocations.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 224 | ~15 | [C₁₆H₃₂]⁺ (Molecular Ion) |

| 196 | ~5 | [M - C₂H₄]⁺ |

| 111 | ~40 | [C₈H₁₅]⁺ |

| 97 | ~75 | [C₇H₁₃]⁺ |

| 83 | ~95 | [C₆H₁₁]⁺ |

| 69 | ~100 | [C₅H₉]⁺ (Base Peak) |

| 55 | ~85 | [C₄H₇]⁺ |

| 41 | ~60 | [C₃H₅]⁺ |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characteristic of a saturated hydrocarbon. The spectrum is dominated by C-H stretching and bending vibrations. The absence of absorptions in other regions confirms the lack of functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~2925 | C-H Asymmetric Stretch | Strong |

| ~2855 | C-H Symmetric Stretch | Strong |

| ~1465 | -CH₂- Scissoring (Bending) | Medium |

| ~720 | -(CH₂)n- Rocking (n > 4) | Medium-Weak |

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

The sample is vortexed to ensure homogeneity.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR:

-

A standard one-pulse sequence is utilized.

-

The spectral width is set to cover the expected chemical shift range for aliphatic protons (e.g., 0-10 ppm).

-

A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

A proton-decoupled pulse sequence (e.g., power-gated decoupling) is employed to simplify the spectrum and enhance signal intensity.

-

The spectral width is set to encompass the typical range for sp³ hybridized carbons (e.g., 0-100 ppm).

-

A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Mass Spectrometry

Sample Introduction and Ionization:

-

A dilute solution of this compound in a volatile solvent (e.g., hexane or dichloromethane) is prepared.

-

The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before analysis.

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation (Electron Ionization).

Mass Analysis and Detection:

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detector records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.

Infrared (IR) Spectroscopy

Sample Preparation:

-

KBr Pellet: A small amount of solid this compound is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

-

Nujol Mull: A small amount of the solid sample is ground with a few drops of Nujol (mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).

-

Thin Film from Solution: A solution of this compound in a volatile solvent is deposited onto a salt plate, and the solvent is allowed to evaporate, leaving a thin film of the analyte.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Measurement: A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates/Nujol) is first recorded. The sample is then placed in the infrared beam path, and the sample spectrum is acquired.

-

Data Analysis: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Cyclohexadecane

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive health and safety information for the handling of Cyclohexadecane in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment. This document summarizes key physical and chemical properties, outlines potential hazards, and provides detailed protocols for safe handling, storage, and emergency procedures.

Section 1: Chemical and Physical Properties

Understanding the fundamental properties of this compound is a prerequisite for its safe handling. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₂ | [1][2][3] |

| Molecular Weight | 224.42 g/mol | [1][2] |

| CAS Number | 295-65-8 | [1][2] |

| Appearance | Colorless, odorless solid at room temperature | [3] |

| Melting Point | 62.1 °C | [1] |

| Boiling Point | 300.85 °C (estimate) | [1] |

| Flash Point | 136.2 °C | [1] |

| Density | 0.7954 g/cm³ (estimate) | [1] |

| Vapor Pressure | 0.000664 mmHg at 25°C | [1] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, benzene, and chloroform. | [1][3] |

Section 2: Hazard Identification and Toxicological Information

A thorough understanding of potential hazards is essential for risk mitigation.

GHS Classification: Many safety data sheets indicate that specific GHS hazard classification data for this compound is not available.[4]

Toxicological Data: Detailed toxicological studies on this compound are limited. The following is a summary of available information:

| Toxicological Endpoint | Data |

| Acute Toxicity | No data available |

| Skin Corrosion/Irritation | No data available |

| Serious Eye Damage/Irritation | No data available |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| STOT-Single Exposure | No data available |

| STOT-Repeated Exposure | No data available |

| Aspiration Hazard | No data available |

Ecological Information: Similarly, comprehensive ecological data is largely unavailable.[4]

| Ecological Endpoint | Data |

| Toxicity to Fish | No data available |

| Toxicity to Daphnia | No data available |

| Toxicity to Algae | No data available |

| Persistence and Degradability | No data available |

| Bioaccumulative Potential | No data available |

| Mobility in Soil | No data available |

Section 3: Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to preventing accidents and exposure.

7.1 Precautions for Safe Handling:

-

Work in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[4]

-

Wear suitable protective clothing, including gloves and eye protection.[4]

-

Avoid contact with skin and eyes.[4]

-

Use non-sparking tools to prevent ignition sources.[4]

-

Take measures to prevent the buildup of electrostatic charge.[4]

7.2 Conditions for Safe Storage:

-

Store in a tightly closed container.[4]

-

Keep in a dry, cool, and well-ventilated place.[4]

-

Store away from incompatible materials and foodstuff containers.[4]

Section 4: Personal Protective Equipment (PPE)

The use of appropriate PPE is a critical barrier against potential exposure.

| PPE Type | Specifications |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] |

| Skin Protection | Wear impervious, flame-resistant clothing. Handle with chemical-resistant gloves that have been inspected prior to use.[4] |

| Respiratory Protection | If exposure limits are exceeded or irritation occurs, use a full-face respirator.[4] |

Section 5: Emergency Procedures

In the event of an emergency, follow these established protocols.

First Aid Measures

A clear and immediate response can significantly mitigate the consequences of an accidental exposure.

Caption: First aid procedures for this compound exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Specific Hazards: No specific data is available regarding hazardous decomposition products.[4]

-

Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) if necessary.[4]

Accidental Release Measures

A systematic approach is required to safely manage a spill.

Caption: Workflow for responding to a this compound spill.

Section 6: Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[4] Do not allow the product to enter drains or sewer systems.[4]

Section 7: Conclusion

References

An In-depth Technical Guide to the Conformational Analysis of Cyclohexadecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexadecane (C₁₆H₃₂) is a large, flexible cycloalkane whose conformational landscape is of significant interest in various fields, including materials science and medicinal chemistry. Its sixteen-membered ring can adopt a multitude of conformations, with the lowest energy forms seeking to minimize steric, torsional, and angle strain. This guide provides a comprehensive overview of the conformational analysis of this compound, detailing its primary conformers, their relative energies, and the experimental and computational methodologies used for their characterization. All quantitative data is summarized in structured tables, and key experimental protocols are outlined. Visual diagrams generated using Graphviz are provided to illustrate the computational workflow for conformational analysis.

Introduction to the Conformational Landscape of this compound

Unlike smaller cycloalkanes such as cyclohexane, which has a well-defined, low-energy chair conformation, large rings like this compound possess a more complex potential energy surface with numerous local minima. The primary challenge in the conformational analysis of such molecules is to identify the global minimum energy conformation and to characterize other low-energy conformers that may be populated at ambient temperatures.

The conformations of this compound are often described using a notation that specifies the number of bonds in each "side" of the ring, such as the and conformations. The conformation, which belongs to the diamond lattice, is generally considered to be the most stable.

Key Conformations and Their Relative Energies

Computational studies, primarily using molecular mechanics, have been instrumental in identifying and ranking the stability of various this compound conformers. The relative strain energies of the most stable conformations are summarized in the table below.

| Conformation | Description | Relative Strain Energy (kcal/mol) |

| Diamond-lattice conformation | 0.0 | |

| Rectangular conformation | 1.9 | |

| - | 3.2 | |

| - | 3.4 |

Data sourced from iterative strain-energy calculations.

The energy barrier for pseudorotation between conformers has been determined to be approximately 6.7 ± 0.2 kcal/mol.

Experimental and Computational Methodologies

The conformational analysis of this compound relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the dynamic conformational equilibria of cycloalkanes in solution. Low-temperature NMR is often employed to "freeze out" individual conformers, allowing for their individual characterization.

Detailed Protocol for Low-Temperature ¹³C NMR of this compound:

-

Sample Preparation: A solution of this compound is prepared in a suitable low-freezing solvent mixture, such as a 5:1 mixture of CCl₃F and CClF₂. For studies requiring enhanced signal-to-noise, ¹³C-enriched this compound can be synthesized.

-

Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is used. The magnetic field is locked on a ¹⁹F peak from the solvent.

-

Data Acquisition:

-

Spectra are acquired over a range of temperatures, typically from room temperature down to the freezing point of the solvent (e.g., -152°C).

-

¹³C spectra are obtained using Fourier transform of accumulated free-induction decays with proton decoupling.

-

The number of scans is optimized to achieve an adequate signal-to-noise ratio, which can be on the order of several thousand scans at very low temperatures.

-

-

Data Analysis:

-

At higher temperatures, a single averaged signal is typically observed due to rapid conformational interconversion.

-

As the temperature is lowered, the signal broadens and may resolve into multiple peaks corresponding to the different carbon environments in the frozen-out conformers.

-

The relative populations of the conformers can be determined by integrating the signals of the resolved peaks.

-

Coalescence temperature analysis can be used to determine the energy barrier to interconversion.

-

3.1.2. X-ray Crystallography

Single-crystal X-ray diffraction provides the most precise information about the conformation of a molecule in the solid state, including accurate bond lengths, bond angles, and torsion angles.

Detailed Protocol for Single-Crystal X-ray Diffraction of this compound:

-

Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent by slow evaporation or by cooling a saturated solution.

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector is used.

-

Data Collection:

-

A suitable crystal is mounted on a goniometer head and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

The crystal is rotated in the X-ray beam, and the diffraction pattern is collected as a series of frames.

-

The data collection strategy is designed to measure a complete and redundant set of reflections.

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

-

The final refined structure provides detailed geometric information about the conformation of this compound in the crystal lattice.

-

Computational Methods: Molecular Mechanics

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of a molecule. It is widely used for conformational searching and for calculating the relative energies of different conformers.

Force Field Parameters:

The accuracy of MM calculations depends on the quality of the force field, which is a set of parameters that describe the potential energy of the molecule as a function of its geometry. For alkanes like this compound, a typical force field includes terms for:

-

Bond Stretching: Describes the energy required to stretch or compress a bond from its equilibrium length.

-

Angle Bending: Describes the energy required to bend an angle from its equilibrium value.

-

Torsional Strain: Describes the energy associated with rotation around a single bond.

-

Van der Waals Interactions: Describes the non-bonded interactions between atoms.

Commonly used force fields for hydrocarbons include MM2, MM3, and AMBER. The parameters for these force fields are derived from a combination of experimental data and high-level quantum mechanical calculations.

Visualizing the Conformational Analysis Workflow

The following diagram illustrates a typical computational workflow for the conformational analysis of this compound using molecular mechanics.

Caption: Computational workflow for this compound conformational analysis.

Quantitative Data Summary

Calculated Geometric Parameters for the Conformation of this compound

| Parameter | Value |

| C-C Bond Length (Å) | ~1.53-1.54 |

| C-H Bond Length (Å) | ~1.10 |

| C-C-C Bond Angle (°) | ~112-115 |

| H-C-H Bond Angle (°) | ~107-109 |

| C-C-C-C Torsion Angle (°) | Predominantly anti and gauche |

Note: These are approximate values from generalized molecular mechanics models. Precise values can vary depending on the specific force field and computational method used.

Conclusion

The conformational analysis of this compound reveals a complex energy landscape dominated by the highly symmetric diamond-lattice conformation. The characterization of its conformational space is achieved through a synergistic approach combining experimental techniques, particularly low-temperature NMR, and computational modeling. While detailed experimental geometric data for individual conformers remains elusive, molecular mechanics provides a robust framework for understanding the structural and energetic properties of this large cycloalkane. This in-depth understanding is crucial for applications where the three-dimensional shape of the molecule plays a critical role, such as in the design of macrocyclic drugs and novel materials.

An In-depth Technical Guide to Cyclohexadecane for Researchers and Scientists

Authored for professionals in research, scientific exploration, and drug development, this document provides a comprehensive overview of the chemical and physical properties of cyclohexadecane, alongside relevant experimental contexts.

This compound, a 16-carbon cycloalkane, is a saturated hydrocarbon. While not directly implicated in pharmaceutical applications as an active ingredient or a primary drug delivery vehicle, its well-defined chemical and physical properties make it a useful reference compound in fundamental research. This guide summarizes its core attributes and presents generalized experimental approaches for its synthesis and analysis.

Core Molecular and Physical Data

The fundamental properties of this compound are summarized in the table below, providing a quantitative snapshot of this cycloalkane.

| Property | Value |

| Chemical Formula | C₁₆H₃₂[1][2][3] |

| Molecular Weight | 224.42 g/mol [1] |

| CAS Number | 295-65-8[1][3] |

| Appearance | White solid[4] |

| Melting Point | 60.7–61.9 °C[4] |

| Boiling Point | 319 °C[4] |

| Density | 0.790 g/cm³[4] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether.[5] |

Synthesis and Analysis: A Methodological Overview

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, a general approach can be inferred from standard organic chemistry techniques for the formation of large cycloalkanes. One plausible method is the acyloin condensation of a 1,16-hexadecanedioic acid ester, followed by reduction of the resulting acyloin.

A generalized workflow for the synthesis and subsequent analysis of a cycloalkane like this compound is depicted below. This process highlights the key stages from precursor to purified and characterized product.

Experimental Protocols

Detailed experimental protocols for large-ring cycloalkanes are often proprietary or specific to a research group's focus. However, established methodologies for the synthesis of related compounds and analytical characterization can be adapted.

General Synthesis via Acyloin Condensation and Reduction

The synthesis of large-ring cycloalkanes such as this compound can be achieved through an intramolecular acyloin condensation of a long-chain diester, followed by reduction of the resulting α-hydroxyketone (acyloin).

Materials:

-

Diethyl hexadecanedioate

-

Sodium metal

-

Xylene (anhydrous)

-

Zinc amalgam

-

Hydrochloric acid (concentrated)

-

Toluene

-

Ethanol

Procedure:

-

Acyloin Condensation: A solution of diethyl hexadecanedioate in anhydrous xylene is added dropwise to a refluxing suspension of finely dispersed sodium metal in xylene under an inert atmosphere (e.g., argon or nitrogen). The reaction is maintained at reflux with vigorous stirring for several hours. Upon completion, the reaction is cooled, and the excess sodium is quenched by the careful addition of ethanol, followed by water. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude acyloin.

-

Clemmensen Reduction: The crude acyloin is added to a mixture of amalgamated zinc and concentrated hydrochloric acid in toluene. The mixture is heated to reflux with vigorous stirring for an extended period (typically 24-48 hours). Additional portions of hydrochloric acid may be added during the reaction. After cooling, the organic layer is separated, washed with water and sodium bicarbonate solution, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is evaporated to yield crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent such as ethanol or acetone to afford pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of the compound in a volatile organic solvent (e.g., hexane or dichloromethane) is injected into a GC-MS system. The gas chromatogram will provide the retention time, which is characteristic of the compound under the specific GC conditions, and the mass spectrum will show the molecular ion peak and fragmentation pattern consistent with this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃). For this compound, the ¹H NMR spectrum is expected to show a single, broad singlet for the methylene protons. The ¹³C NMR spectrum will similarly show a single peak for the equivalent methylene carbons.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product. A non-polar stationary phase (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water) would be appropriate for the analysis of this non-polar compound.

Applications in Research and Drug Development

This compound, as a simple, non-functionalized cycloalkane, does not possess inherent biological activity that would make it a candidate for an active pharmaceutical ingredient. Its high lipophilicity and lack of reactive functional groups also make it unsuitable for typical drug delivery applications, where amphiphilicity or the ability to form specific interactions with drug molecules is generally required.

However, its well-defined physical properties make it a useful reference standard in various research contexts:

-

Chromatography: It can be used as a non-polar reference compound in gas and liquid chromatography to calibrate retention times and validate analytical methods.

-

Physical Organic Chemistry: Studies on the conformational analysis of large-ring systems can utilize this compound as a model compound.

-

Materials Science: As a component in phase-change materials or as a model for hydrocarbon waxes, it can be of interest in materials research.

References

Methodological & Application

Application Notes: Cyclohexadecane as a Reference Material in Phase Behavior Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cyclohexadecane as a reference material in phase behavior studies. This document outlines the physicochemical properties of this compound, offers detailed protocols for its characterization using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD), and presents a logical workflow for its application.

Introduction to this compound in Phase Behavior Analysis

This compound (C₁₆H₃₂) is a cyclic alkane that serves as a valuable reference material in the study of phase behavior, particularly for organic molecules, polymers, and pharmaceutical compounds. Its utility as a standard is attributed to its high purity, well-defined and sharp melting transition, and thermal stability. In drug development, understanding the phase behavior of active pharmaceutical ingredients (APIs) and excipients is critical for formulation, stability, and bioavailability. This compound can be used to calibrate thermal analysis instrumentation and as a comparative standard for assessing the phase transitions of novel materials.

Physicochemical and Thermophysical Properties of this compound

A thorough understanding of the physical and thermal properties of a reference material is essential for accurate data interpretation. The properties of this compound are summarized below.

| Property | Value | Unit | Source |

| Chemical Formula | C₁₆H₃₂ | - | - |

| Molecular Weight | 224.43 | g/mol | - |

| CAS Number | 295-65-8 | - | - |

| Appearance | White solid | - | [1] |

| Density | 0.790 | g/cm³ | [1] |

| Melting Point (Tfus) | 60.7–61.9 | °C | [1] |

| 333.8–335.0 | K | [1] | |

| Boiling Point (Tboil) | 319 | °C | [1] |

| 592 | K | [1] | |

| Enthalpy of Fusion (ΔfusH) | 4.18 | kJ/mol | - |

| Entropy of Fusion (ΔfusS) | 69.42 | J/mol·K | - |

Experimental Protocols

Detailed methodologies for characterizing this compound and using it as a reference in phase behavior studies are provided below. These protocols are based on established standards such as those from ASTM International.[2]

Differential Scanning Calorimetry (DSC) Protocol

DSC is a fundamental technique for determining the transition temperatures and enthalpies of a material.[3]

Objective: To determine the melting temperature (Tm) and the enthalpy of fusion (ΔHm) of this compound and to use these values for instrument calibration or as a reference for sample analysis.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Materials:

-

This compound (high purity, >99%)

-

Aluminum DSC pans and lids

-

An inert purge gas (e.g., nitrogen or argon)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into an aluminum DSC pan.

-

Hermetically seal the pan with a lid.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the DSC cell with an inert gas at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its melting point (e.g., 25 °C).

-

Ramp the temperature from the initial temperature to a temperature above the melting point (e.g., 80 °C) at a controlled heating rate (e.g., 10 °C/min).[4]

-

Cool the sample back to the initial temperature at a controlled rate (e.g., 10 °C/min).

-

Perform a second heating scan under the same conditions as the first to observe any changes in thermal behavior after the initial melt and recrystallization.

-

-

Data Analysis:

-

From the resulting thermogram, determine the onset temperature of the endothermic melting peak, which corresponds to the melting point (Tm).

-

Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHm).

-

Expected Results: A sharp endothermic peak should be observed around 61 °C, corresponding to the melting of this compound. The enthalpy of fusion should be consistent with the literature values.

X-ray Diffraction (XRD) Protocol

XRD is used to analyze the crystalline structure of materials.[5]

Objective: To obtain the powder diffraction pattern of this compound to confirm its crystalline phase at a given temperature.

Instrumentation: A powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα radiation).

Materials:

-

This compound (finely ground powder)

-

A zero-background sample holder (e.g., a silicon wafer)

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is a fine, homogeneous powder to minimize preferred orientation effects.

-

Mount the powder onto the zero-background sample holder, ensuring a flat, smooth surface.[6]

-

-

Instrument Setup:

-

Place the sample holder into the diffractometer.

-

Set the instrument parameters, including the X-ray source voltage and current (e.g., 40 kV and 40 mA).

-

Define the angular range to be scanned (e.g., 5° to 50° 2θ) with a suitable step size (e.g., 0.02°) and scan speed.

-

-

Data Collection:

-

Initiate the XRD scan and collect the diffraction data.

-

For temperature-dependent studies, a non-ambient stage can be used to control the sample temperature during data collection.

-

-

Data Analysis:

-

Process the raw data to remove background noise.

-

Identify the peak positions (2θ) and their corresponding intensities.

-

Compare the obtained diffraction pattern with a reference pattern from a crystallographic database if available, to confirm the crystalline phase.

-

Logical Framework for Using this compound as a Reference

The following diagram illustrates the logical process of using this compound as a reference material in a typical phase behavior study of a new chemical entity (NCE).

Conclusion

This compound is a reliable and well-characterized reference material for phase behavior studies. Its distinct thermal properties and stable crystalline structure make it suitable for the calibration of thermal analysis instruments and for comparative studies alongside novel materials. The protocols provided herein offer a standardized approach to its characterization and use, ensuring data accuracy and reproducibility in research and development settings.

References

Application Notes and Protocols for Cyclohexadecane in Lubricant Formulations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of cyclohexadecane in the formulation of advanced lubricants. This document details its physical and chemical properties, explores its role as a potential lubricant component, and provides standardized protocols for its evaluation.

Introduction to this compound in Lubrication

This compound ((CH₂)₁₆) is a saturated cyclic hydrocarbon.[1][2] Its unique molecular structure, a sixteen-carbon ring, imparts properties that are of significant interest in the field of tribology and lubricant formulation.[1] While linear alkanes are common components of lubricants, the rigid, cyclic structure of cycloalkanes like this compound offers potential advantages in specific applications, particularly those requiring high traction or film stiffness. This document outlines the potential uses of this compound and provides the necessary experimental protocols to evaluate its performance.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding its behavior as a lubricant component.

| Property | Value | Unit |

| Molecular Formula | C₁₆H₃₂ | - |

| Molar Mass | 224.43 | g·mol⁻¹ |

| Appearance | White solid | - |

| Density | 0.790 | g/cm³ |

| Melting Point | 60.7–61.9 | °C |

| Boiling Point | 319 | °C |

| Flash Point | 136.2 | °C |

Note: Data compiled from multiple sources.[1][2]

Potential Applications in Lubricant Formulation

The primary theorized application of this compound in lubricants is as a traction fluid or a component thereof.

3.1. Traction Fluids

Traction fluids are specialized lubricants designed to transmit power in traction drives. Unlike conventional lubricants that aim to minimize friction, traction fluids are formulated to provide a high coefficient of friction under high pressure, allowing for efficient torque transfer between rolling elements. The molecular structure of cycloalkanes is well-suited for this purpose. Under high pressure in the elastohydrodynamic (EHD) lubrication regime, the molecules are thought to arrange into a more ordered, glassy state that resists shear, resulting in a high traction coefficient.

While specific data for this compound is limited in publicly available literature, the principles of traction fluids suggest that its rigid cyclic structure could contribute positively to the traction coefficient of a lubricant blend.

Logical Relationship of Lubricant Performance

Caption: Logical relationships of this compound properties.

Experimental Protocols for Lubricant Evaluation

To assess the suitability of this compound in a lubricant formulation, a series of standardized tests must be performed. The following protocols are based on ASTM International standards.

4.1. Lubricant Formulation and Evaluation Workflow

The following diagram illustrates a typical workflow for formulating and testing a new lubricant containing this compound.

Caption: Workflow for lubricant formulation and testing.

4.2. Protocol for Kinematic Viscosity Measurement (ASTM D445)

-

Objective: To determine the kinematic viscosity of the lubricant, a measure of its resistance to flow under gravity.

-

Apparatus: Calibrated glass capillary viscometer, constant temperature bath, stopwatch.

-

Procedure:

-

Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.

-

Charge the viscometer with the lubricant sample.

-

Place the viscometer in a constant temperature bath set to the desired temperature (e.g., 40 °C or 100 °C) and allow it to equilibrate for at least 30 minutes.

-

Using suction, draw the lubricant up through the capillary to a point above the upper timing mark.

-

Release the suction and measure the time it takes for the leading edge of the lubricant meniscus to pass from the upper to the lower timing mark.

-

Repeat the measurement at least three times and calculate the average flow time.

-

Calculate the kinematic viscosity by multiplying the average flow time by the viscometer's calibration constant.

-

4.3. Protocol for Pour Point Determination (ASTM D97)

-

Objective: To determine the lowest temperature at which a lubricant will continue to flow.

-

Apparatus: Test jar, thermometer, cooling bath.

-

Procedure:

-

Pour the lubricant sample into the test jar to the marked level.

-

Cool the sample in a cooling bath.

-

At intervals of 3 °C, remove the test jar and tilt it to see if the lubricant flows.

-

The pour point is the lowest temperature at which flow is observed, plus 3 °C.

-

4.4. Protocol for Wear and Friction Analysis (ASTM D4172 - Four-Ball Method)

-

Objective: To evaluate the anti-wear properties of the lubricant under boundary lubrication conditions.

-

Apparatus: Four-ball wear tester, steel balls, microscope for wear scar measurement.

-

Procedure:

-

Secure three steel balls in the test cup and cover them with the lubricant sample.

-

Place a fourth steel ball in the chuck of the tester, which will rotate against the three stationary balls.

-

Apply a specified load (e.g., 40 kgf) and rotate the top ball at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75 °C).

-

After the test, clean the three stationary balls and measure the diameter of the wear scars on each ball using a microscope.

-

Calculate the average wear scar diameter. A smaller diameter indicates better anti-wear performance.

-

The coefficient of friction can be continuously monitored during the test if the equipment allows.

-

Data Presentation

Quantitative data from the experimental protocols should be summarized in a structured table for easy comparison between different lubricant formulations.

| Lubricant Formulation | Kinematic Viscosity @ 40°C (cSt) | Kinematic Viscosity @ 100°C (cSt) | Viscosity Index | Pour Point (°C) | Average Wear Scar Diameter (mm) | Average Coefficient of Friction |

| Reference Oil | ||||||

| Formulation A (X% this compound) | ||||||

| Formulation B (Y% this compound) |

Conclusion

This compound presents an interesting candidate for inclusion in advanced lubricant formulations, particularly for applications requiring high traction. Its saturated cyclic structure suggests good thermal and oxidative stability, though its high melting point may pose challenges for low-temperature applications that would need to be addressed through formulation with other base oils and additives. The experimental protocols provided herein offer a standardized framework for the systematic evaluation of this compound-containing lubricants, enabling researchers to quantify their performance and unlock their potential in specialized applications.

References

Application Notes and Protocols: Cyclohexadecane as a Shape-Stabilized Phase Change Material for Thermal Energy Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction